(S)-2,3-Epoxysqualene

Sterol Biosynthesis Enzyme Kinetics Lanosterol Synthase Assay

(S)-2,3-Epoxysqualene (CAS 54910-48-4), also known as (3S)-2,3-oxidosqualene, is a chiral epoxide intermediate and the direct substrate for lanosterol synthase (oxidosqualene cyclase) in eukaryotic sterol biosynthesis. This stereospecific compound is formed by the enzymatic oxidation of squalene and is essential for the downstream production of cholesterol, steroid hormones, and vitamin D.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
CAS No. 54910-48-4
Cat. No. B045561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2,3-Epoxysqualene
CAS54910-48-4
Synonyms2,3-EDSQ
2,3-epoxy-2,3-dihydrosqualene
2,3-oxidosqualene
2,3-oxidosqualene, (all-E)-(+-)-isomer
2,3-oxidosqualene, (R)-isomer
2,3-oxidosqualene, (R-(all-E))-isomer
2,3-oxidosqualene, (S)-isomer
2,3-oxidosqualene, (S-(all-E))-isomer
squalene monohydroperoxide
squalene peroxide
squalene-2,3-epoxide
squalene-2,3-oxide
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C
InChIInChI=1S/C30H50O/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29-30(7,8)31-29/h14-16,20-21,29H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+/t29-/m0/s1
InChIKeyQYIMSPSDBYKPPY-RSKUXYSASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Researchers and Procurement Teams Trust (S)-2,3-Epoxysqualene (CAS 54910-48-4) in Sterol Biosynthesis Research


(S)-2,3-Epoxysqualene (CAS 54910-48-4), also known as (3S)-2,3-oxidosqualene, is a chiral epoxide intermediate and the direct substrate for lanosterol synthase (oxidosqualene cyclase) in eukaryotic sterol biosynthesis [1]. This stereospecific compound is formed by the enzymatic oxidation of squalene and is essential for the downstream production of cholesterol, steroid hormones, and vitamin D [2]. Its precise stereochemistry at the C-3 position dictates its biological function and is a critical quality parameter for reproducible enzymatic studies.

Why Generic '2,3-Oxidosqualene' Substitutions Risk Data Inconsistency and Assay Failure


Substituting (S)-2,3-Epoxysqualene with racemic 2,3-oxidosqualene or alternative enantiomers introduces critical experimental variables. Lanosterol synthase and other oxidosqualene cyclases exhibit absolute stereospecificity for the (S)-enantiomer; the (R)-enantiomer is not only inactive as a substrate but has been shown to act as an inhibitor of lanosterol synthase . This means that using racemic material effectively reduces the concentration of the active substrate and introduces an inhibitory contaminant. The quantitative evidence below demonstrates that this stereochemical difference translates into a measurable, nearly twofold reduction in enzymatic conversion efficiency, directly impacting assay sensitivity, kinetic parameter determination, and inhibitor screening reliability [1].

Quantitative Evidence for Selecting (S)-2,3-Epoxysqualene Over Generic Analogs


Superior Enzymatic Conversion Efficiency of the (S)-Enantiomer vs. Racemic Substrate

In a standard cell-free assay using a wild-type Saccharomyces cerevisiae strain (9a), the conversion of racemic 2,3-[³H]oxidosqualene to lanosterol was only 36% under standard conditions. Given the absolute stereospecificity of lanosterol synthase for the (S)-enantiomer, this result corresponds to a 72% conversion efficiency for the (S)-enantiomer alone [1]. Therefore, using the pure (S)-enantiomer provides a nearly twofold increase in substrate-to-product conversion compared to an equivalent amount of racemic material.

Sterol Biosynthesis Enzyme Kinetics Lanosterol Synthase Assay

High Enantiomeric Excess (ee) Ensures Reproducible Enzyme Kinetics

Commercially sourced (S)-2,3-Epoxysqualene (Sigma-Aldrich, Cat. No. 41719) is specified with an enantiomeric excess (ee) of ≥90.0% [1]. This high optical purity ensures that the (R)-enantiomer, which acts as an inhibitor of lanosterol synthase , is present at minimal, well-defined levels. In contrast, racemic 2,3-oxidosqualene (CAS 7200-26-2) contains 50% of the inhibitory (R)-enantiomer by definition.

Enantiomeric Purity Reproducibility Assay Development

Validated HPLC Purity Specification for Sensitive Analytical Applications

(S)-2,3-Epoxysqualene is supplied with a purity specification of ≥97.5% as determined by high-performance liquid chromatography (HPLC) [1]. This level of purity is critical for applications such as the simplified HPLC-based squalene epoxidase assay, where precise quantification of both substrate depletion and product formation is required for accurate kinetic analysis [2]. Lower purity materials may introduce confounding peaks that interfere with UV/visible detection and quantification.

HPLC Analytical Chemistry Method Validation

High-Impact Application Scenarios for (S)-2,3-Epoxysqualene in Research and Development


Validated Substrate for Lanosterol Synthase (Oxidosqualene Cyclase) Activity Assays

Given the demonstrated 72% conversion efficiency of the pure (S)-enantiomer [1], (S)-2,3-Epoxysqualene is the definitive substrate for accurate and sensitive lanosterol synthase (OSC) activity assays. Using the pure enantiomer maximizes the assay's dynamic range and minimizes background noise from the inactive (R)-enantiomer, which is known to be an inhibitor . This is essential for reliable kinetic characterization (Km, Vmax) and for high-throughput screening of novel OSC inhibitors.

Reference Standard for Developing and Validating Sterol Pathway HPLC Methods

The compound's high purity (≥97.5% HPLC) and defined enantiomeric excess (≥90% ee) make it an ideal reference standard for developing and validating analytical methods for the sterol biosynthesis pathway [2]. It can serve as a precise retention time marker for reverse-phase HPLC separations of squalene, oxidosqualene, and downstream sterols, a critical step in the simplified squalene epoxidase assay [3].

Essential Substrate for In Vitro Cholesterol and Steroid Hormone Biosynthesis Studies

As the direct precursor to lanosterol in the committed step of sterol biosynthesis, (S)-2,3-Epoxysqualene is indispensable for in vitro reconstitution studies of the pathway. The use of the pure (S)-enantiomer ensures that observed product formation (e.g., lanosterol, cholesterol) is a direct result of the intended enzymatic cascade, rather than an artifact from incomplete substrate conversion or inhibition by the (R)-enantiomer .

Benchmark Substrate for Comparing Oxidosqualene Cyclase Orthologs

The absolute stereospecificity of OSC enzymes from fungi, plants, and mammals for the (S)-enantiomer is a conserved feature . Using the pure (S)-2,3-Epoxysqualene substrate provides a consistent, defined starting point for comparative enzymology studies aimed at understanding species-specific differences in cyclization mechanisms, substrate specificity, and inhibitor susceptibility [1].

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